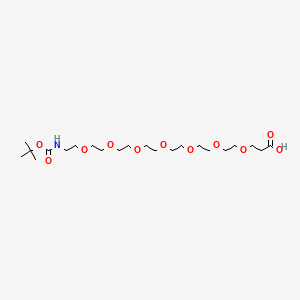

Boc-NH-PEG7-acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLJITQFPLHTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of T Boc N Amido Peg7 Acid

Synthesis of t-Boc-N-amido-PEG7-acid and Related PEGylated Intermediates

The synthesis of monodisperse PEG derivatives like t-Boc-N-amido-PEG7-acid is crucial for applications in drug delivery and bioconjugation, where precise linker length is critical. acs.orgbiochempeg.com

Detailed Synthetic Routes and Reaction Mechanisms

The synthesis of monodisperse PEGs can be challenging, but several strategies exist. One common approach is the Williamson ether synthesis, which has been improved by using potassium bis(trimethylsilyl)amide (KHMDS) as a base to enhance efficiency. acs.org This method involves the iterative coupling of monoprotected building blocks. acs.org

Another strategy involves a unidirectional, iterative chain extension of a PEG homostar. nih.gov For example, a mono-(4,4'-dimethoxytriphenylmethyl) octagol building block, DmtrO-EG8-OH, was constructed from tetragol and extended to a length of 56 monomers per arm. nih.gov The use of a base-labile protecting group, such as a phenethyl group, allows for a more streamlined one-pot deprotection and coupling cycle, which simplifies the synthesis process. beilstein-journals.org

The synthesis of t-Boc-N-amido-PEG7-acid specifically involves the use of a PEG linker with a Boc-protected amine at one end and a functional group that can be converted to a carboxylic acid at the other. The terminal carboxylic acid can react with primary amine groups in the presence of activating agents like EDC or HATU to form a stable amide bond. broadpharm.combiochempeg.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of PEGylated products. researchgate.net Key parameters that influence PEGylation reactions include pH, temperature, reaction time, and the molar ratio of PEG to the substrate. frontiersin.orgsci-hub.se

For instance, in the PEGylation of bovine serum albumin (BSA) nanoparticles, optimal conditions were found to be a PEG concentration of 32.5 g/l, an incubation time of 10 minutes, a temperature of 27°C, and a pH of 7. nih.gov The concentration of PEG was identified as the most significant factor affecting the degree of PEGylation. nih.gov Similarly, studies on recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) have shown that adjusting the molar ratio of PEG to protein and the reaction time can control the extent of PEGylation. sci-hub.se Design of Experiments (DoE) is a valuable tool for systematically optimizing these parameters to improve reaction efficiency and specificity. fujifilm.com

Table 1: Optimized PEGylation Reaction Conditions for Different Substrates

| Substrate | Optimal PEG Concentration | Optimal Temperature | Optimal pH | Optimal Time | Reference |

| BSA Nanoparticles | 32.5 g/l | 27°C | 7.0 | 10 min | nih.gov |

| rhG-CSF | 3:1 to 5:1 molar ratio (PEG:protein) | Room Temperature | 5.0 | 5 hours | sci-hub.se |

| Cytochrome-c | 25:1 molar ratio (PEG:protein) | Not Specified | 7.0 | 15 min | researchgate.net |

Strategies for Monodisperse PEG Synthesis and Purification

The synthesis of monodisperse PEGs, which consist of single molecules with a defined molecular weight, is essential for applications requiring high purity. google.comorganixinc.com Unlike traditional polydisperse PEGs, which are mixtures of oligomers, monodisperse PEGs offer greater consistency. organixinc.com

Purification of monodisperse PEGs can be challenging due to their often-oily nature. google.comthieme-connect.com Traditional methods like crystallization are not always feasible. google.com Advanced purification techniques are therefore necessary. One novel method involves the complexation of PEGs with magnesium chloride, which facilitates their precipitation and allows for high-purity recovery. thieme-connect.com Other purification methods that have been investigated include membrane centrifugation, dialysis, and size exclusion chromatography. nih.govacs.org For PEGylated nanoparticles, magnetic decantation has been shown to be a highly effective method for removing excess ligands and achieving high purity. nih.govacs.org

Deprotection Chemistry of the Boc-Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its susceptibility to removal under acidic conditions. wikipedia.orggenscript.com

Acid-Labile Nature of the Boc Protecting Group

The Boc group is readily cleaved under acidic conditions. wikipedia.orgfishersci.co.uk The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas. total-synthesis.comcommonorganicchemistry.com The resulting carbamic acid is unstable and decarboxylates to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com

Common reagents for Boc deprotection include TFA in dichloromethane (B109758) or HCl in methanol. wikipedia.org To prevent side reactions from the tert-butyl cation intermediate, scavenger reagents like anisole (B1667542) or thioanisole (B89551) can be added. wikipedia.org

Table 2: Common Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol | Room Temperature | wikipedia.org |

| Hydrochloric Acid (HCl) | Ethyl Acetate (B1210297) | Room Temperature | fishersci.co.uk |

| Phosphoric Acid | Water | Not Specified | organic-chemistry.org |

Controlled Deprotection Strategies for Selective Functionalization

Selective deprotection of the Boc group is crucial when other acid-sensitive functional groups are present in the molecule. wikipedia.orgresearchgate.net The choice of acid and reaction conditions can be tailored to achieve this selectivity. csic.es

For molecules containing both Boc and other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (benzyloxycarbonyl), the orthogonality of these groups allows for selective deprotection. The Boc group is acid-labile, while the Fmoc group is base-labile, and the Cbz group is removed by hydrogenolysis. total-synthesis.com

In some cases, milder acidic conditions or alternative deprotection methods are required. For instance, using dry HCl gas in an anhydrous solvent can deprotect the Boc group while leaving an acid-sensitive ester bond intact. researchgate.net Thermal deprotection, by heating the compound in the absence of an acid catalyst, offers another method for selective Boc removal, with the reaction temperature being a key parameter for controlling selectivity. acs.orgnih.gov Catalytic amounts of iron(III) salts have also been shown to effectively and selectively cleave the Boc group under mild conditions. csic.es These controlled deprotection strategies are essential for the stepwise functionalization of complex molecules like t-Boc-N-amido-PEG7-acid, enabling its use in sophisticated bioconjugation applications. ulisboa.ptpolysciences.com

Carboxylic Acid Activation and Amide Coupling Reactions

The terminal carboxylic acid of t-Boc-N-amido-PEG7-acid is a key functional group that can be readily activated to form stable amide bonds with primary and secondary amines. axispharm.com This process is fundamental to many bioconjugation strategies.

Utilizing Activators such as EDC, HATU, and DIC for Amide Bond Formation

A variety of coupling reagents can be employed to facilitate the formation of an amide bond between the carboxylic acid of t-Boc-N-amido-PEG7-acid and an amine-containing molecule. precisepeg.com Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and N,N'-Diisopropylcarbodiimide (DIC). broadpharm.comaxispharm.compeptide.com

EDC is a water-soluble carbodiimide (B86325) that is widely used in aqueous coupling reactions. peptide.com The reaction of a carboxylic acid with EDC in the presence of an amine leads to the formation of a stable amide bond. nih.gov For enhanced efficiency and to minimize side reactions like racemization, EDC is often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov

HATU is another highly effective coupling reagent, known for its rapid reaction times and high yields, particularly in solid-phase peptide synthesis. nih.gov It is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov DIC, similar to dicyclohexylcarbodiimide (B1669883) (DCC), is a carbodiimide that promotes amide bond formation. peptide.com Unlike the byproduct of DCC, the urea (B33335) formed from DIC is more soluble in organic solvents, making it suitable for both solution-phase and solid-phase synthesis. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Key Features |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, suitable for aqueous reactions. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency and fast reaction rates. nih.gov |

| DIC | N,N'-Diisopropylcarbodiimide | Urea byproduct is soluble in organic solvents. peptide.com |

Formation of Activated Esters (e.g., NHS, PFP) for Bioconjugation

For more controlled or multi-step bioconjugation strategies, the carboxylic acid of t-Boc-N-amido-PEG7-acid can be converted into a more stable, yet still reactive, activated ester. precisepeg.com These activated esters can be isolated and later reacted with an amine under milder conditions. The most common activated esters are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. creative-biolabs.comprecisepeg.com

NHS esters are widely used for their reactivity towards primary amines, forming a stable amide bond with the release of NHS. axispharm.com The reaction of t-Boc-N-amido-PEG7-acid with NHS in the presence of a carbodiimide like EDC or DCC yields the corresponding t-Boc-N-amido-PEG7-NHS ester. axispharm.comnih.gov This intermediate can then be used to label proteins, antibodies, or other biomolecules containing lysine (B10760008) residues or other primary amines. axispharm.com

PFP esters are another class of activated esters known for their high reactivity and stability. They are often used in situations where NHS esters may be less effective.

Derivatization of the PEG Backbone for Specialized Applications

While t-Boc-N-amido-PEG7-acid offers two distinct functionalities at its termini, the PEG backbone itself can be further modified to introduce additional complexity and functionality for specialized applications.

Introduction of Orthogonal Protecting Groups

In the synthesis of complex bioconjugates or drug delivery systems, it is often necessary to have multiple, selectively addressable functional groups. This can be achieved by using orthogonal protecting groups, which can be removed under different chemical conditions without affecting each other. researchgate.netacs.org For instance, a PEG chain could be synthesized with a Boc-protected amine at one end and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at the other. researchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for the selective deprotection and subsequent reaction of each amine. This strategy enables the stepwise assembly of different molecules onto the same PEG scaffold. mdpi.com

Incorporation of Additional Functional Moieties within the PEG Chain

Beyond terminal modifications, functional groups can also be incorporated within the PEG chain itself. This can be accomplished by using monomers that bear a protected functional group during the polymerization process. For example, an alkyne group can be incorporated into the PEG backbone, providing a handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This allows for the attachment of other molecules, such as fluorescent dyes or targeting ligands, at specific points along the PEG chain. Other functionalities, such as aldehydes or thiols, can also be introduced to create polymers with unique reactive sites for further derivatization. acs.org This approach significantly expands the versatility of PEG linkers, enabling the creation of highly complex and multifunctional materials. jenkemusa.com

Advanced Applications of T Boc N Amido Peg7 Acid in Bioconjugation and Chemical Biology

Strategies for Peptide and Protein Conjugation Utilizing t-Boc-N-amido-PEG7-acid

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. nih.govconicet.gov.ar The use of a defined-length PEG linker like t-Boc-N-amido-PEG7-acid allows for precise control over the conjugation process.

Site-Specific vs. Random Conjugation Approaches

The conjugation of linkers like t-Boc-N-amido-PEG7-acid to proteins can be achieved through two primary strategies: random and site-specific conjugation.

Random Conjugation: This approach typically targets abundant and accessible functional groups on the protein surface, most commonly the ε-amino groups of lysine (B10760008) residues. conicet.gov.ar The reaction of the carboxylic acid of t-Boc-N-amido-PEG7-acid (after activation) with these amines results in the formation of multiple PEGylated isoforms. conicet.gov.ar While this method is straightforward, it can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different positions. conicet.gov.arnih.gov This heterogeneity can complicate characterization and may lead to batch-to-batch variability. conicet.gov.ar

Site-Specific Conjugation: To overcome the limitations of random conjugation, there is a growing trend towards site-specific methods that produce well-defined and homogenous conjugates. conicet.gov.arnih.gov One common strategy for site-specific N-terminal PEGylation takes advantage of the difference in pKa values between the α-amino group of the N-terminus (pKa 7.6–8.0) and the ε-amino groups of lysine residues (pKa 10.0–10.2). conicet.gov.ar By conducting the reaction at a slightly acidic pH, the N-terminal amine can be selectively targeted. conicet.gov.ar Other site-specific methods involve the engineering of unique reactive handles, such as non-native amino acids or specific glycan sites, onto the protein. nih.gov Site-specific conjugation ensures a uniform product, which is highly desirable for therapeutic applications. conicet.gov.ar Studies comparing random and site-specific conjugation have shown that while both methods can be viable, site-specific approaches may offer improved efficacy and a more consistent product profile. acs.orgrsc.org

Table 1: Comparison of Random vs. Site-Specific Conjugation

| Feature | Random Conjugation | Site-Specific Conjugation |

|---|---|---|

| Target Residues | Primarily lysine ε-amino groups | N-terminal α-amino group, engineered cysteines, unnatural amino acids, glycans |

| Product Homogeneity | Heterogeneous mixture of isomers | Homogeneous, well-defined product |

| Process Control | Difficult to control stoichiometry and location | High degree of control over drug-to-antibody ratio (DAR) and conjugation site |

| Reproducibility | Can vary between batches | High reproducibility |

| Potential Impact on Activity | Risk of modification near active or binding sites, potentially reducing activity | Can be designed to avoid critical regions, preserving biological function |

| Example Reference | conicet.gov.ar | nih.gov |

Impact of PEG Length and Architecture on Conjugate Properties

The length and structure of the attached PEG chain significantly influence the physicochemical and biological properties of the resulting protein conjugate. nih.govbiopharminternational.com

Hydrodynamic Volume: The most significant effect of PEGylation is the increase in the protein's hydrodynamic volume. biopharminternational.comresearchgate.net This increased size is primarily responsible for many of the beneficial pharmacological effects, such as reduced renal clearance and extended serum half-life. nih.gov

Solubility and Aggregation: The hydrophilic nature of the PEG chain generally increases the water solubility of the conjugate and can help to prevent aggregation. thermofisher.com

Biological Activity: While PEGylation offers numerous advantages, the steric hindrance imposed by the PEG chain can sometimes lead to a reduction in the biological activity of the protein. conicet.gov.ar The length of the PEG linker is a critical parameter; a shorter PEG linker like the PEG7 in t-Boc-N-amido-PEG7-acid may be advantageous in cases where maintaining high binding affinity is crucial, as longer chains can mask the protein's active sites. nih.govmdpi.com

Research has shown that the impact of PEGylation is highly protein-specific, and the optimal PEG length and architecture must be determined empirically for each protein. nih.gov

Applications in Therapeutic Peptide and Protein Modification

The conjugation of linkers like t-Boc-N-amido-PEG7-acid is a key strategy in the development of next-generation protein and peptide therapeutics. By improving properties such as solubility and in vivo half-life, PEGylation can enhance the efficacy of therapeutic biomolecules. For example, PEGylation has been successfully applied to various therapeutic proteins, including interferons and growth factors, leading to marketed drugs with improved pharmacokinetic profiles. conicet.gov.arresearchgate.net The use of a heterobifunctional linker like t-Boc-N-amido-PEG7-acid allows for its incorporation into more complex systems, such as antibody-drug conjugates (ADCs), where it can link a cytotoxic drug to an antibody, or in peptide-drug conjugates (PDCs). In these constructs, the PEG spacer can improve the solubility and stability of the entire conjugate.

Nucleic Acid and Oligonucleotide Functionalization

PEGylation is also a valuable strategy for improving the therapeutic potential of nucleic acids, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.govresearchgate.net

Covalent Attachment of t-Boc-N-amido-PEG7-acid to Nucleic Acid Constructs

The covalent attachment of t-Boc-N-amido-PEG7-acid to oligonucleotides can be achieved through several chemical strategies. A common method involves first introducing a primary amine group onto the oligonucleotide, typically at the 3' or 5' terminus, during solid-phase synthesis. nih.govresearchgate.net The carboxylic acid group of t-Boc-N-amido-PEG7-acid can then be activated (e.g., using EDC or as an NHS ester) and reacted with the aminated oligonucleotide in an aqueous buffer to form a stable amide bond. nih.govaxispharm.com The Boc-protected amine on the other end of the PEG linker remains available for subsequent conjugation to other molecules after deprotection under mild acidic conditions. cd-bioparticles.netbroadpharm.com This approach allows for the creation of well-defined oligonucleotide conjugates.

Enhancing Stability and Cellular Uptake of Modified Oligonucleotides

Unmodified oligonucleotides are often limited by poor stability against nuclease degradation and inefficient cellular uptake. mdpi.commdpi.com PEGylation can address some of these challenges.

Stability: The PEG chain creates a protective hydration shell around the oligonucleotide, which can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's stability in biological fluids. nih.govmdpi.com Longer PEG chains generally offer better protection than shorter ones. researchgate.net

Pharmacokinetics: Similar to its effect on proteins, PEGylation increases the hydrodynamic size of oligonucleotides, which reduces their rate of renal clearance and prolongs their circulation half-life. nih.gov

Cellular Uptake: The effect of PEGylation on cellular uptake is complex. While PEGylation can enhance the stability and circulation time of oligonucleotides, the PEG layer can also interfere with their interaction with the cell membrane, potentially reducing cellular uptake. nih.govresearchgate.net However, in some cases, particularly with shorter PEG chains, enhanced gene silencing effects have been observed. nih.gov Strategies to overcome reduced uptake include the use of cleavable linkers or the incorporation of cell-penetrating peptides. mdpi.commdpi.com

Table 2: Research Findings on PEGylated Oligonucleotides

| Finding | Observation | Reference |

|---|---|---|

| Nuclease Stability | PEGylation provides a protective shield, increasing resistance to nuclease degradation. | researchgate.net |

| Circulation Half-Life | PEGylation increases the hydrodynamic radius, leading to reduced renal clearance and longer half-life. | nih.gov |

| Hybridization Affinity | Attachment of short PEG chains (e.g., PEG12) did not negatively impact the hybridization affinity to the complementary strand. | nih.gov |

| Cellular Uptake | The effect is variable; long PEG chains can reduce uptake, while shorter chains may not diminish or can even enhance the effect. | nih.govnih.gov |

| Therapeutic Precedent | Pegaptanib, a PEGylated aptamer, demonstrates the clinical success of this approach for oligonucleotide drugs. | nih.gov |

Utilization in PROTAC and Antibody-Drug Conjugate (ADC) Design

The heterobifunctional nature of t-Boc-N-amido-PEG7-acid, featuring a protected amine and a reactive carboxylic acid separated by a polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable tool in the design of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). axispharm.comaxispharm.combroadpharm.comcreative-biolabs.com The PEG7 linker, in particular, offers a balance of hydrophilicity and defined length, influencing the properties and efficacy of these constructs.

Role as a Linker in Targeted Protein Degradation (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. nih.gov These molecules are composed of three key parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govjenkemusa.com The linker is a critical component, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for subsequent protein degradation. nih.govmedchemexpress.com

The incorporation of PEG chains, such as the PEG7 unit in t-Boc-N-amido-PEG7-acid, into PROTAC linkers is a common strategy. nih.govbiochempeg.com In a database of over 400 degrader structures, approximately 55% of the linkers contained a PEG motif. nih.gov The hydrophilic nature of the PEG linker offers several advantages:

Enhanced Solubility: PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. jenkemusa.combiochempeg.comprecisepeg.com This improved solubility can positively affect cell permeability and potentially improve oral absorption. jenkemusa.combiochempeg.com

Tunable Length: The length of the PEG chain can be precisely controlled, which is crucial for optimizing the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination and degradation. biochempeg.combiochempeg.com

Facile Synthesis: The modular nature of bifunctional PEG linkers allows for the rapid and straightforward assembly of various PROTAC structures, accelerating the process of screening for effective degraders. jenkemusa.combiochempeg.com

While PEG linkers offer significant benefits, their potential impact on metabolic stability is a factor that researchers consider during the design process. precisepeg.com

| Feature of PEG Linkers in PROTACs | Description | Supporting Evidence |

| Solubility Enhancement | Increases the water solubility of the PROTAC, which can improve cell permeability and oral absorption. jenkemusa.combiochempeg.com | PEG linkers are known to impart hydrophilicity, addressing the common issue of poor solubility in large PROTAC molecules. precisepeg.com |

| Length Optimization | The length of the PEG chain is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation. biochempeg.combiochempeg.com | Systematic variation of PEG linker length is a key strategy in optimizing PROTAC potency. biochempeg.com |

| Synthetic Accessibility | Bifunctional PEG linkers enable the modular and efficient synthesis of diverse PROTAC libraries for screening. jenkemusa.combiochempeg.com | The availability of various activated PEG linkers facilitates the rapid assembly of PROTAC candidates. biochempeg.com |

Integrating t-Boc-N-amido-PEG7-acid into ADC Linker Design

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. biochempeg.com The linker connecting the antibody and the payload is a crucial element that affects the ADC's stability, solubility, and pharmacokinetic profile. biochempeg.com

Improved Solubility and Stability: PEGylation can enhance the water solubility of the ADC and prevent aggregation, which can be a problem with highly loaded conjugates. biochempeg.com

Enhanced Pharmacokinetics: The presence of a PEG linker can extend the circulation half-life of the ADC and reduce its immunogenicity. adcreview.com One study demonstrated that ADCs with PEG linkers had a longer half-life and increased plasma concentration. adcreview.com

Increased Drug-to-Antibody Ratio (DAR): Branched or multi-arm PEG linkers can allow for the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially increasing the potency of the ADC. adcreview.comjenkemusa.com

t-Boc-N-amido-PEG7-acid provides a versatile building block for creating these beneficial linkers. axispharm.combroadpharm.com The terminal carboxylic acid can be activated to react with amine groups on the antibody or payload, while the Boc-protected amine allows for further chemical modifications, enabling the construction of more complex linker architectures. axispharm.combroadpharm.com

| Advantage of PEG Linkers in ADCs | Research Finding | Citation |

| Enhanced Solubility | PEG linkers improve the water solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. | |

| Increased Stability | The hydrophilic nature of PEG helps to prevent aggregation of the ADC, especially at high drug-to-antibody ratios. biochempeg.com | biochempeg.com |

| Improved Pharmacokinetics | Studies have shown that PEGylated ADCs exhibit a longer plasma half-life and increased exposure (AUC). adcreview.com | adcreview.com |

| Higher Payload Capacity | Multi-arm PEG linkers enable the conjugation of more drug molecules per antibody without compromising the ADC's physical properties. adcreview.comjenkemusa.com | adcreview.comjenkemusa.com |

Bioconjugation with Small Molecules and Ligands

The bifunctional nature of t-Boc-N-amido-PEG7-acid also makes it a valuable reagent for the bioconjugation of small molecules and ligands for various applications in chemical biology and molecular imaging. axispharm.comaxispharm.com

Synthesis of Novel Radioligands for Molecular Imaging

Molecular imaging techniques like Positron Emission Tomography (PET) rely on the use of radiolabeled probes, or radioligands, to visualize and quantify biological processes in vivo. acs.orgnih.govrsc.org The design of these probes often involves a targeting molecule, a radionuclide, and a linker that connects them. PEG linkers are frequently incorporated to improve the pharmacokinetic properties of the radioligand, such as increasing its blood retention time and enhancing tumor accumulation while reducing uptake in non-target tissues. koreascience.kr

In one study, a PEG7 linker was used in the development of a radiolabeled peptide for PET imaging of pancreatic carcinoma. acs.orgnih.gov The researchers synthesized a tracer, [18F]AmBF3-PEG7-Tyr3-Octreotide, and found that it provided clear tumor visualization. acs.orgnih.gov Another study utilized t-Boc-N-amido-PEG7-amine in the synthesis of a copper-64 based radioligand for pretargeted PET imaging. nih.gov The inclusion of the PEG7 linker was investigated for its influence on the blood half-life and biodistribution of the radioligand. koreascience.krnih.gov

The synthesis of these radioligands often involves coupling the carboxylic acid group of a PEG linker to an amine on the targeting molecule or chelator. precisepeg.com The t-Boc protected amine on t-Boc-N-amido-PEG7-acid allows for a modular approach, where the targeting moiety can be attached first, followed by deprotection of the amine and subsequent conjugation to the radiolabeling precursor. broadpharm.comcd-bioparticles.netbroadpharm.com

| Radioligand Component | Function | Role of t-Boc-N-amido-PEG7-acid |

| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme). | The carboxylic acid can be coupled to the targeting moiety. broadpharm.com |

| PEG7 Linker | Improves solubility, stability, and pharmacokinetic properties. koreascience.kr | Provides the hydrophilic spacer. |

| Radionuclide/Chelator | Emits a signal for detection by an imaging modality. | The deprotected amine can be conjugated to the chelator or radiolabeling precursor. nih.govbroadpharm.com |

Development of Biotinylation Reagents and Other Affinity Probes

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology for detection, purification, and labeling. molecularcloud.org The high-affinity interaction between biotin and streptavidin or avidin (B1170675) forms the basis of many assays and purification strategies. molecularcloud.orgbiochempeg.com

PEG linkers are often incorporated into biotinylation reagents to act as a spacer arm, which can reduce steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin or avidin. polysciences.com The hydrophilic nature of the PEG spacer also enhances the water solubility of the biotinylated molecule and minimizes non-specific interactions. polysciences.com

t-Boc-N-amido-PEG7-acid can serve as a precursor for the synthesis of custom biotinylation reagents. The carboxylic acid can be coupled to a biotin derivative, and the Boc-protected amine can be deprotected and converted into a reactive group for conjugation to a target molecule. broadpharm.com This approach allows for the creation of biotinylation reagents with specific functionalities tailored to a particular application.

Beyond biotinylation, the same principle applies to the development of other affinity probes. By replacing biotin with a different affinity ligand, researchers can create a variety of probes for studying protein-ligand interactions, enzyme activity, and other biological processes. The PEG7 linker provides a flexible and hydrophilic spacer that can be advantageous in these applications.

| Application | Role of Biotin-PEG Conjugates | Contribution of PEG7 Linker |

| Immunoassays (e.g., ELISA) | Biotinylated detection antibodies or antigens enable sensitive detection via streptavidin-enzyme conjugates. molecularcloud.org | The PEG spacer can improve the binding of the biotinylated molecule to streptavidin immobilized on a surface. |

| Affinity Purification | Biotinylated proteins or nucleic acids can be captured from complex mixtures using streptavidin-coated beads. | The hydrophilic PEG linker minimizes non-specific binding of other molecules to the beads. polysciences.com |

| Fluorescence Microscopy | Biotinylated probes, in conjunction with fluorescently labeled streptavidin, allow for the visualization of specific targets in cells and tissues. biochempeg.com | The PEG spacer can help to position the fluorophore away from the target molecule, reducing potential quenching effects. nih.gov |

T Boc N Amido Peg7 Acid in Advanced Biomaterial and Surface Functionalization

Engineering of Polymeric Materials and Hydrogels

The precise architecture of t-Boc-N-amido-PEG7-acid makes it exceptionally suitable for the design and synthesis of advanced polymeric materials, particularly hydrogels for biomedical applications. researchgate.net Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, mimicking the native extracellular matrix (ECM). researchgate.netmdpi.com

Hydrogels require cross-linking to form a stable, water-insoluble network. researchgate.net t-Boc-N-amido-PEG7-acid serves as a versatile cross-linking agent, enabling the formation of hydrogels through various conjugation strategies. One common approach involves using the linker to connect two different polymer chains.

For instance, a polymer functionalized with primary amine groups can be reacted with the carboxylic acid terminus of t-Boc-N-amido-PEG7-acid. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. axispharm.comprecisepeg.com Following this initial conjugation and subsequent purification, the Boc protecting group on the other end of the PEG linker can be removed. The newly exposed amine group is then available to react with a second polymer chain that possesses a suitable functional group, such as a carboxylic acid, thereby completing the cross-link and forming the hydrogel network.

This step-wise approach allows for the controlled and efficient formation of well-defined hydrogel structures. axispharm.com The stability and properties of the resulting hydrogel are heavily influenced by the nature of these cross-links. researchgate.net

Table 1: Functional Groups of t-Boc-N-amido-PEG7-acid and Their Conjugation Partners

| Functional Group | Reactive Partner | Resulting Linkage | Required Activators/Conditions |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide Bond | EDC/NHS, HATU, DCC axispharm.comprecisepeg.com |

| t-Boc Protected Amine (-NHBoc) | N/A (Protected) | N/A | Mild Acid (e.g., TFA) for deprotection to -NH₂ axispharm.combroadpharm.com |

| Free Amine (-NH₂) (post-deprotection) | Carboxylic Acid (-COOH) | Amide Bond | EDC/NHS, HATU, DCC axispharm.com |

| Free Amine (-NH₂) (post-deprotection) | NHS Ester | Amide Bond | Mildly basic pH |

The mechanical and chemical properties of biomaterials, such as stiffness, porosity, degradation rate, and bioactivity, are critical for their intended application, from drug delivery to tissue engineering. mdpi.com The use of t-Boc-N-amido-PEG7-acid as a cross-linker provides a powerful method for tuning these properties.

The mechanical stiffness and swelling ratio of a hydrogel are directly related to its cross-linking density. researchgate.net By precisely controlling the molar ratio of the t-Boc-N-amido-PEG7-acid cross-linker to the polymer chains, researchers can dictate the final properties of the hydrogel.

Higher cross-linker concentration leads to a higher cross-linking density, resulting in a more rigid, less porous hydrogel with a lower swelling capacity.

Lower cross-linker concentration produces a lower cross-linking density, yielding a softer, more flexible hydrogel with a higher capacity for swelling.

The chemical properties of the biomaterial are inherently modified by the incorporation of the PEG7 linker, which increases the hydrophilicity and biocompatibility of the final construct. Furthermore, the terminal functional groups offer handles for further modification. For example, after hydrogel formation, any unreacted terminal groups can be used to conjugate bioactive molecules, such as cell-adhesive peptides (e.g., RGD) or growth factors, to promote specific cellular responses. nih.gov This ability to tailor both mechanical and chemical characteristics is essential for creating biomaterials that can effectively integrate with biological systems.

Development of Smart and Responsive Materials

The heterobifunctional nature of t-Boc-N-amido-PEG7-acid makes it a valuable building block in the creation of "smart" biomaterials. These materials are engineered to undergo specific, predictable changes in their chemical or physical properties in response to external or internal stimuli. magtech.com.cnnih.gov The compound features a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected primary amine, separated by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer. axispharm.com The carboxylic acid allows for stable amide bond formation with primary amines, while the t-Boc group serves as a temporary protecting group for the amine, which can be removed under specific conditions. axispharm.comdcchemicals.com This dual functionality enables its integration into complex polymeric systems designed for applications like targeted drug delivery and dynamic surface modification. rsc.orgnumberanalytics.com

Integration of Cleavable Linkages for Controlled Release

A key strategy in advanced drug delivery is the use of cleavable linkers, which break apart under specific physiological conditions to release a therapeutic payload. t-Boc-N-amido-PEG7-acid is instrumental in developing such systems, primarily through its acid-sensitive t-Boc protecting group.

The t-Boc group is stable at neutral pH but can be readily cleaved under mildly acidic conditions to expose the primary amine. cd-bioparticles.netbroadpharm.com This characteristic makes it an inherent pH-sensitive cleavable linkage. Biomaterials incorporating this molecule can be designed to be stable in general circulation (pH 7.4) but to release their cargo in acidic microenvironments, such as those found in tumor tissues or within cellular endosomes. nih.govepo.org The cleavage of the t-Boc group can trigger the disassembly of a nanoparticle or the detachment of a conjugated drug.

Furthermore, the functional groups of t-Boc-N-amido-PEG7-acid allow it to act as a bridge for incorporating other types of cleavable moieties into a biomaterial construct. For instance, the carboxylic acid end can be used to anchor the molecule to a nanoparticle surface or a polymer backbone. After the removal of the t-Boc group, the newly exposed amine can be conjugated to a therapeutic agent via a secondary linker that is sensitive to other stimuli, such as specific enzymes that are overexpressed in diseased tissue. dcchemicals.comnumberanalytics.com This modular approach allows for the design of multi-responsive systems for highly targeted release.

| Linkage Type | Triggering Stimulus | Role of t-Boc-N-amido-PEG7-acid | Potential Application |

| t-Boc Protected Amine | Low pH (Acidic) | The t-Boc group itself acts as the cleavable, acid-labile linkage. axispharm.com | Release of drugs in acidic tumor microenvironments or endosomes. nih.gov |

| Enzyme-Sensitive Peptide | Specific Enzymes | Acts as a spacer and conjugation point to attach enzyme-cleavable peptide sequences to a drug or biomaterial. dcchemicals.comresearchgate.net | Targeted drug release at sites of inflammation or cancer where specific enzyme activity is high. numberanalytics.com |

| Orthoester | Low pH (Acidic) | Can be used to link orthoester-containing components, leveraging its hydrophilic PEG spacer to improve solubility and providing a conjugation handle. nih.gov | Development of pH-responsive shell-sheddable nanoparticles for site-specific delivery. nih.gov |

Stimuli-Responsive Modifications for Dynamic Material Properties

The ability of a material to change its properties dynamically in response to a stimulus is the foundation of smart materials. magtech.com.cnrsc.org Stimuli can be chemical (e.g., pH, redox potential) or biological (e.g., enzymes, glucose). magtech.com.cnrsc.org t-Boc-N-amido-PEG7-acid is a key component in imparting such responsive behaviors, particularly pH sensitivity.

The most direct stimuli-responsive modification involving t-Boc-N-amido-PEG7-acid is pH-responsiveness. The cleavage of the t-Boc group in an acidic environment causes a significant change in the physicochemical properties of the material. axispharm.com This deprotection results in the appearance of a primary amine (-NH2), which becomes protonated (-NH3+) at low pH. This switch from a neutral, protected group to a positively charged amine alters the material's surface charge, solubility, and electrostatic interactions. nih.gov For example, self-assembled nanoparticles can be engineered to disassemble upon this charge conversion, triggering a rapid release of their encapsulated contents. nih.gov This mechanism is highly sought after for creating "smart" drug carriers that release their payload specifically inside cancer cells after endocytic uptake. nih.govnumberanalytics.com

Beyond its intrinsic pH sensitivity, t-Boc-N-amido-PEG7-acid serves as a versatile building block for incorporating other stimuli-responsive elements. Its hydrophilic PEG chain can improve the biocompatibility and solubility of otherwise hydrophobic responsive polymers. sigmaaldrich.com The terminal functional groups allow it to be grafted onto polymers that respond to other stimuli, such as temperature. nih.govnih.gov By conjugating t-Boc-N-amido-PEG7-acid to a thermo-responsive polymer backbone, a material can be created that combines temperature-dependent phase transitions with a capacity for further functionalization at the Boc-protected amine, enabling the development of multi-stimuli-responsive systems. nih.govrsc.org

| Stimulus | Mechanism of Response with t-Boc-N-amido-PEG7-acid | Resulting Change in Material Property |

| pH | Cleavage of the acid-labile t-Boc group, exposing a primary amine. axispharm.comdcchemicals.com | Change in surface charge, increased hydrophilicity, potential for disassembly of nanostructures. nih.gov |

| Enzymes | The compound can act as a linker to attach enzyme-cleavable substrates (e.g., peptides) to a biomaterial. dcchemicals.comnumberanalytics.com | Degradation of the material or release of a conjugated molecule in the presence of a target enzyme. researchgate.net |

| Temperature | Can be incorporated into thermo-responsive polymers (e.g., PNIPAAm) as a hydrophilic and functional side chain. nih.gov | Modulates the lower critical solution temperature (LCST) and provides a site for further conjugation. nih.gov |

Analytical and Spectroscopic Characterization of T Boc N Amido Peg7 Acid and Its Conjugates

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for both the analysis and purification of PEG linkers and their derivatives. High-performance liquid chromatography and size exclusion chromatography are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used extensively for the purity assessment of t-Boc-N-amido-PEG7-acid. Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most common modality. This method separates molecules based on their hydrophobicity, effectively distinguishing the target compound from starting materials, by-products, or degradation products.

For analytical purposes, a gradient elution is typically employed using a C8 or C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. While PEG compounds often lack a strong UV chromophore, detection can be achieved using various methods. thermofisher.com For conjugates with UV-active molecules (e.g., proteins, peptides), UV detection is straightforward. chromatographyonline.com For the linker itself or conjugates without chromophores, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are necessary. thermofisher.comthermofisher.com Purity levels for commercial-grade t-Boc-N-amido-PEG7-acid are typically expected to be greater than 95%, as confirmed by HPLC. sigmaaldrich.com

Preparative HPLC utilizes the same principles but on a larger scale to isolate the pure compound from a reaction mixture.

Table 1: Representative HPLC Parameters for Purity Analysis of t-Boc-N-amido-PEG7-acid

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8, 3.5-5 µm particle size | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 20-30 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 0.5-1.0 mL/min | Standard analytical flow rate. |

| Detector | CAD, ELSD, or UV (for conjugates) | Universal detection for non-chromophoric PEGs. thermofisher.com |

| Expected Purity | >95% | Standard for research-grade reagents. sigmaaldrich.com |

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. lcms.cz It is an indispensable tool for characterizing the molecular weight distribution of polymers and identifying any aggregation or fragmentation. lcms.cz For a monodisperse compound like t-Boc-N-amido-PEG7-acid, SEC is used to confirm its homogeneity and the absence of higher or lower molecular weight PEG species.

When this linker is conjugated to large biomolecules such as proteins, SEC is critical for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent. chromatographyonline.com The addition of the PEG chain increases the hydrodynamic radius of the protein, causing the conjugate to elute earlier from the SEC column than the unmodified protein. chromatographyonline.comthermofisher.com This allows for the assessment of conjugation efficiency and the purification of the desired product. Modern advanced polymer chromatography (APC) systems offer improved resolution and significantly shorter analysis times compared to traditional SEC methods. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and integrity of t-Boc-N-amido-PEG7-acid by providing detailed information about the chemical environment of each atom in the molecule.

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule. For t-Boc-N-amido-PEG7-acid, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of all key structural components. The tert-butyl group of the Boc protector gives a strong, sharp singlet, which is an easily identifiable feature in the spectrum. nih.gov The repeating ethylene (B1197577) glycol units of the PEG chain produce a complex but distinct set of multiplets in the ether region. Protons adjacent to the amide and carboxylic acid functionalities appear at specific, downfield chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for t-Boc-N-amido-PEG7-acid (Predicted values based on typical chemical shifts for similar structures)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Boc (-C(CH ₃)₃) | ~1.40 | Singlet | 9H |

| PEG Backbone (-O-CH ₂-CH ₂-O-) | ~3.60-3.70 | Multiplet | 24H |

| Amide (-CH ₂-NH-Boc) | ~3.40 | Multiplet | 2H |

| Acid (-O-CH ₂-CH₂-COOH) | ~3.75 | Triplet | 2H |

| Acid (-O-CH₂-CH ₂-COOH) | ~2.60 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) is used to confirm the carbon framework of the molecule. The spectrum of t-Boc-N-amido-PEG7-acid will show distinct signals for the carbonyl carbons of the Boc and acid groups, the quaternary and methyl carbons of the t-butyl group, and the characteristic repeating signal for the carbons in the PEG backbone. This technique is fundamental for verifying the structural integrity of the linker.

Table 3: Predicted ¹³C NMR Chemical Shifts for t-Boc-N-amido-PEG7-acid (Predicted values based on typical chemical shifts for similar structures)

| Carbons | Predicted Chemical Shift (δ, ppm) |

| t-Boc (-C (CH₃)₃) | ~80 |

| t-Boc (-C(C H₃)₃) | ~28 |

| PEG Backbone (-O-C H₂-C H₂-O-) | ~70 |

| Amide Carbonyl (-NH-C O-O-) | ~156 |

| Acid Carbonyl (-C OOH) | ~172 |

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight. For t-Boc-N-amido-PEG7-acid (Molecular Formula: C₂₂H₄₃NO₁₁), the expected monoisotopic mass is approximately 497.28 Da. precisepeg.combroadpharm.com Techniques like Electrospray Ionization (ESI) are commonly used, which would typically show the protonated molecule [M+H]⁺ at an m/z of approximately 498.29.

Beyond molecular weight confirmation, MS/MS fragmentation analysis can provide further structural proof. The t-Boc protecting group exhibits characteristic fragmentation patterns. doaj.org Common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (101 Da), leading to predictable daughter ions that confirm the presence and location of this functional group. doaj.org

Table 4: Expected ESI-MS Ions for t-Boc-N-amido-PEG7-acid

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Parent Molecule | ~498.3 |

| [M+Na]⁺ | Sodium Adduct | ~520.3 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | ~442.2 |

| [M-Boc+H]⁺ | Loss of the Boc group | ~398.2 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like t-Boc-N-amido-PEG7-acid. It allows for the accurate determination of the molecular weight and can provide structural information through tandem mass spectrometry (MS/MS) experiments.

In a typical positive ion mode ESI-MS analysis, t-Boc-N-amido-PEG7-acid is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Given the molecular weight of t-Boc-N-amido-PEG7-acid (C₂₂H₄₃NO₁₁), the expected m/z values for these ions can be calculated. Fragmentation of the parent ion in MS/MS experiments can yield characteristic product ions resulting from the cleavage of the Boc protecting group or along the PEG chain. The loss of the tert-butyl group or the entire Boc group is a common fragmentation pathway for Boc-protected amines. nih.gov

Table 1: Predicted ESI-MS Data for t-Boc-N-amido-PEG7-acid

| Ion Species | Predicted m/z | Fragmentation Products (MS/MS) |

|---|---|---|

| [M+H]⁺ | 498.29 | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da) |

| [M+Na]⁺ | 520.27 | - |

This is an interactive data table. You can sort and filter the data.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of conjugates of t-Boc-N-amido-PEG7-acid with larger molecules such as peptides or proteins. researchgate.netresearchgate.net This technique is less prone to the formation of multiple-charge ions compared to ESI-MS, which can simplify the mass spectra of heterogeneous samples.

Table 2: Illustrative MALDI-TOF MS Data for a PEGylated Peptide

| Species | Observed m/z | Interpretation |

|---|---|---|

| Unmodified Peptide | 2500.0 | Residual starting material |

| Peptide + 1 PEG linker | 2997.6 | Mono-PEGylated product |

This is an interactive data table. You can sort and filter the data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of t-Boc-N-amido-PEG7-acid would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the Boc-protecting group is indicated by strong C=O stretching vibrations of the carbamate (B1207046). The amide linkage will show characteristic N-H and C=O stretching bands. The long poly(ethylene glycol) chain will be evident from the strong C-O-C ether stretching vibrations. The terminal carboxylic acid will display a broad O-H stretch and a C=O stretch.

Table 3: Expected FTIR Absorption Bands for t-Boc-N-amido-PEG7-acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C=O (Carbamate) | Stretching | 1715 - 1685 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1700 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1550 - 1510 |

This is an interactive data table. You can sort and filter the data.

Advanced Techniques for Characterizing Conjugates and Modified Surfaces

When t-Boc-N-amido-PEG7-acid is used to modify surfaces, specialized techniques are required to characterize the resulting monolayer.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface at the nanoscale. uni-tuebingen.de For surfaces modified with t-Boc-N-amido-PEG7-acid, AFM can be used to assess the homogeneity and roughness of the resulting self-assembled monolayer (SAM). researchgate.net A successful and uniform coating will typically result in a smooth surface with a low root-mean-square (RMS) roughness. researchgate.net The presence of aggregates or pinholes in the monolayer can also be identified, providing crucial information about the quality of the surface modification. molecularvista.com

Table 4: Representative AFM Surface Roughness Data

| Surface | RMS Roughness (nm) |

|---|---|

| Unmodified Silicon Wafer | 0.2 - 0.5 |

This is an interactive data table. You can sort and filter the data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For a surface functionalized with t-Boc-N-amido-PEG7-acid, XPS can confirm the successful immobilization of the linker.

The XPS survey spectrum would show the presence of carbon, oxygen, and nitrogen, the constituent elements of the linker. High-resolution scans of the C 1s region would reveal different carbon environments, such as C-C/C-H, C-O (from the PEG backbone), and C=O (from the amide and carbamate). researchgate.net The N 1s spectrum would confirm the presence of the amide nitrogen. Quantitative analysis of the elemental peaks can provide information about the thickness and density of the PEG layer on the surface. dtu.dk

Table 5: Typical XPS Elemental Composition for a PEGylated Surface

| Element | Binding Energy (eV) - C 1s | Atomic Concentration (%) |

|---|---|---|

| C-C/C-H | ~285.0 | 50 - 60 |

| C-O | ~286.5 | 30 - 40 |

| C=O | ~288.0 | 5 - 10 |

| N 1s | ~400.0 | 1 - 5 |

This is an interactive data table. You can sort and filter the data.

Mechanistic Studies and Theoretical Considerations of T Boc N Amido Peg7 Acid Reactivity

Kinetics and Thermodynamics of Boc Deprotection

The removal of the Boc protecting group from the amine terminus is a fundamental step, typically achieved under acidic conditions. fishersci.co.uk This process transforms the inert protected amine into a reactive primary amine, ready for subsequent conjugation.

The rate of Boc deprotection is highly dependent on the strength of the acid used and the nature of the solvent. fishersci.co.ukacsgcipr.org Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed to facilitate the cleavage of the carbamate (B1207046) bond. fishersci.co.ukresearchgate.net Studies have shown that the reaction kinetics can have a second-order dependence on the concentration of the acid, indicating a complex mechanism involving more than one acid molecule in the rate-determining step. researchgate.netnih.gov

The choice of solvent also plays a crucial role. Solvents traditionally used include dichloromethane (B109758) (DCM) and 1,4-dioxane. researchgate.netacsgcipr.org However, due to safety and environmental concerns, greener alternatives such as tetrahydrofuran (B95107) (THF), 2-methyl-THF (2-MeTHF), and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are increasingly being explored. acsgcipr.orgresearchgate.net TFE, in particular, has been shown to facilitate Boc deprotection, sometimes even under thermolytic conditions without the need for an acid catalyst. researchgate.netnih.gov The solvent can influence the reaction rate by stabilizing the charged intermediates formed during the deprotection process.

| Condition | Reagents | Typical Solvents | Key Findings & Observations |

| Strong Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), 1,4-Dioxane, Ethyl Acetate (B1210297) | Fast and efficient deprotection at room temperature. fishersci.co.ukmasterorganicchemistry.com Kinetics can show a second-order dependence on acid concentration. researchgate.netnih.gov |

| Lewis Acid | Zinc Bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Offers an alternative to strong protic acids, which can be useful for substrates sensitive to strong acids. fishersci.co.uk |

| Thermolytic | Heat | Trifluoroethanol (TFE), Methanol (MeOH), Toluene | Can achieve deprotection without an acid catalyst, with efficiency depending on temperature and the nature of the N-Boc amine. nih.gov |

| Greener Solvents | HCl, H₂SO₄, Methanesulfonic acid | Tetrahydrofuran (THF), 2-MeTHF, tert-Butyl acetate (tBuOAc) | Can replace hazardous solvents like DCM and dioxane. acsgcipr.orgresearchgate.net Solvent choice affects reaction rate and product isolation. acsgcipr.org |

This table summarizes general findings on Boc deprotection; specific rates for t-Boc-N-amido-PEG7-acid may vary.

The acid-catalyzed deprotection of a Boc group proceeds through a hydrolysis mechanism. fishersci.co.uk The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the oxygen-tert-butyl bond, which is the rate-limiting step, to form a highly stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.orgresearchgate.net This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. researchgate.net

A significant consideration in this mechanism is the fate of the electrophilic tert-butyl cation. acsgcipr.org This cation can react with nucleophilic sites on the substrate molecule or with other nucleophiles present in the reaction mixture, leading to the formation of undesirable by-products through alkylation. acsgcipr.orgmasterorganicchemistry.com To mitigate this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thiols are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.orgmasterorganicchemistry.com

Reaction Mechanisms of Amide Bond Formation

The carboxylic acid terminus of t-Boc-N-amido-PEG7-acid is typically activated to form a stable amide bond with a primary or secondary amine. The most common method for this transformation involves the use of carbodiimide (B86325) coupling reagents, often in conjunction with an additive like N-hydroxysuccinimide (NHS). nih.govthermofisher.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation in aqueous and organic solvents. thermofisher.comchemistrysteps.com The mechanism involves several steps:

Activation of the Carboxylic Acid: The EDC molecule reacts with the carboxyl group of t-Boc-N-amido-PEG7-acid to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.comgbiosciences.com This step is most efficient in a slightly acidic pH range (typically 4.5-6.0). creative-proteomics.comthermofisher.com

Formation of the NHS Ester: The O-acylisourea intermediate is unstable, particularly in aqueous solutions, and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct. creative-proteomics.comgbiosciences.com To improve efficiency and control the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. gbiosciences.comtaylorandfrancis.com NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, releasing an isourea byproduct. thermofisher.comgbiosciences.com

Amide Bond Formation: The NHS ester is then subjected to nucleophilic attack by a primary amine. This reaction, which is most efficient at a physiological pH of 7-8, displaces the NHS leaving group and forms the desired stable amide bond. gbiosciences.comthermofisher.com

This two-step approach, where the carboxylic acid is first activated with EDC/NHS before the addition of the amine, allows for greater control and can minimize side reactions involving the amine component. thermofisher.com

The success of the amide coupling reaction is influenced by several factors. The efficiency of the EDC/NHS reaction can be impacted by pH, buffer composition, and the presence of competing nucleophiles.

pH Control: Optimal pH is crucial. The activation of the carboxyl group with EDC is favored at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is more efficient at a slightly basic pH (7.0-8.0). thermofisher.comresearchgate.net A common strategy is to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH before adding the amine. creative-proteomics.comthermofisher.com

Buffer Choice: The choice of buffer is critical. Buffers containing primary amines (like Tris) or carboxylates (like acetate or phosphate) should be avoided as they can compete in the reaction. creative-proteomics.com MES buffer is often recommended for the activation step. creative-proteomics.comthermofisher.com

| Factor | Influence on Reaction Efficiency | Common Side Products |

| pH | Activation (EDC) optimal at pH 4.5-6.0. Amine coupling (NHS-ester) optimal at pH 7.0-8.0. thermofisher.comresearchgate.net | Hydrolysis of active intermediates at non-optimal pH. |

| Buffer | Amine and carboxylate-containing buffers (Tris, phosphate) interfere with the reaction. MES is a preferred buffer. creative-proteomics.comthermofisher.com | Formation of buffer-adducts. |

| Reagent Stability | The O-acylisourea intermediate is unstable and can hydrolyze or rearrange. The NHS-ester is more stable but can also hydrolyze over time. creative-proteomics.comgbiosciences.com | N-acylurea, hydrolyzed carboxylic acid. |

| Stoichiometry | The ratio of EDC, NHS, and the amine to the carboxylic acid must be optimized to maximize yield and minimize side reactions. | Unreacted starting materials, side products from excess reagents. |

This table outlines general factors influencing EDC/NHS coupling reactions.

Computational Chemistry and Molecular Modeling

While specific computational studies on t-Boc-N-amido-PEG7-acid are not widely published, molecular modeling and simulations of PEGylated molecules provide significant theoretical insights into its behavior. mdpi.comresearchgate.net Molecular dynamics (MD) simulations are powerful tools for understanding how PEGylation affects the conformation, solubility, and interaction of molecules with their environment at an atomic level. nih.govnih.gov

Conformational Analysis: MD simulations can predict the conformational landscape of t-Boc-N-amido-PEG7-acid. The flexible PEG7 chain can adopt various conformations, from extended "dumbbell" shapes to more compact "shroud" structures that can wrap around a conjugated molecule. mdpi.comacs.org This conformational flexibility is key to PEG's ability to increase hydrodynamic volume and provide steric shielding. nih.govacs.org

Reactivity and Accessibility: Modeling can provide insights into how the PEG chain might sterically hinder or otherwise influence the reactivity of the terminal functional groups. For instance, the conformation of the PEG chain could affect the accessibility of the carboxylic acid to coupling reagents or the approach of a nucleophilic amine. acs.org Simulations of PEGylated proteins have shown that the PEG chain can shield the protein surface, which can be a desirable effect to reduce immunogenicity but can also decrease bioactivity if the active site is blocked. nih.gov These principles are applicable to the accessibility of the functional ends of the t-Boc-N-amido-PEG7-acid linker.

Predicting Reactivity and Conformational Preferences

The reactivity of t-Boc-N-amido-PEG7-acid is primarily centered on its two terminal functional groups. The carboxylic acid can be activated to react with nucleophiles, such as primary amines, to form stable amide bonds. broadpharm.comthermofisher.com This reaction is often facilitated by coupling agents like EDC or HATU. broadpharm.com The other end of the molecule features an amine protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under many reaction conditions but can be removed with mild acid to reveal a reactive primary amine. broadpharm.commedchemexpress.com

Computational methods, such as Density Functional Theory (DFT), can predict the electronic properties and, consequently, the reactivity of these functional groups. The bulky t-Boc group imparts significant steric hindrance, which can influence reaction pathways. mdpi.com

The conformational preferences of the molecule are largely dictated by the flexible seven-unit PEG chain. chempep.com In aqueous solutions, the hydrophilic PEG chain is highly flexible and can adopt various conformations, creating a hydration shell. chempep.comfrontiersin.org This flexibility allows the chain to exist in different states, such as a "mushroom" or more extended "brush" conformation, depending on its proximity to other molecules or surfaces. nih.govtandfonline.comacs.org These conformational dynamics are important as they determine the spatial presentation of the reactive end groups.

Simulating Interactions with Biological Systems and Surfaces

Molecular dynamics (MD) simulations and other computational models are used to predict how molecules with PEG spacers interact with biological entities like proteins or with material surfaces. nih.govtandfonline.com These simulations provide insight into the "stealth" properties conferred by the PEG chain, which can create a hydration layer that shields the attached molecule from recognition by the immune system and reduces nonspecific protein adsorption. chempep.comfrontiersin.org

Simulations can model the conformational changes of the PEG chain upon approaching a surface. For instance, the chain may transition from a dumbbell-like shape to a brush conformation on a protein surface. nih.gov This change can affect how a molecule, such as a drug conjugate, binds to its target. The density and length of PEG chains are critical factors; for example, a high-density brush conformation can effectively reduce anti-PEG antibody binding. tandfonline.com The specific conformation—mushroom versus brush—can also influence the composition of the protein corona that forms around PEGylated nanoparticles, which in turn affects their biological fate. frontiersin.org

| Simulation Type | System Studied | Key Findings |

| Molecular Dynamics (MD) | PEGylated protein in aqueous solution | PEG chain can transition from a "dumbbell" to a "brush" conformation on the protein surface, affecting subsequent reactions. nih.gov |

| Surface Interaction Model | PEGylated nanoparticles | PEG chain conformation (mushroom vs. brush) influences protein adsorption and biological interactions. frontiersin.orgtandfonline.com |

| Mechanistic Simulation | Degradation of related polymers | pH can dictate the degradation pathway, showing how local environment affects reaction mechanisms. rsc.org |

Investigating the Role of PEG Spacer in Reaction Outcomes

The PEG spacer is not merely an inert linker; it actively participates in the chemical and physical behavior of the entire molecule, influencing solubility, reaction efficiency, and selectivity. rsc.orgprecisepeg.com

Steric and Electronic Effects of the PEG Chain

The PEG7 chain imparts significant steric and electronic effects that modulate the reactivity of the terminal groups.

Steric Effects: The flexible PEG chain creates a "conformational cloud" or steric shield around the molecule. frontiersin.orgnih.gov This steric hindrance can prevent unintended interactions and side reactions by physically blocking access to the reactive termini or other parts of the molecule. mdpi.comrsc.org The length and branching of the PEG chain are key determinants of its shielding effectiveness. precisepeg.comamericanpharmaceuticalreview.com Longer or branched chains generally provide more significant steric protection. precisepeg.comamericanpharmaceuticalreview.com

Electronic Effects: The repeating ether units in the PEG chain make it highly hydrophilic and water-soluble. chempep.comrsc.org This property is crucial for reactions in aqueous buffers, as it can prevent aggregation and precipitation of hydrophobic molecules it is attached to. rsc.org While the ether oxygens are weakly electron-donating, this electronic effect is generally subtle at the terminal ends of a PEG7 chain and is often overshadowed by the chain's steric and solubility-enhancing properties. However, studies on related systems show that electronic effects can influence chain growth and termination in polymerization reactions. nsf.gov

Impact on Reaction Rates and Selectivity

The properties of the PEG spacer have a direct and significant impact on the rates and selectivity of conjugation reactions.

Impact on Reaction Rates: The hydrophilicity and flexibility of the PEG spacer can enhance reaction rates. chempep.com By improving the solubility of reactants, especially in aqueous environments common for bioconjugation, PEG linkers ensure that the components remain available for reaction. rsc.orgthermofisher.com In some cases, the flexible spacer can facilitate intramolecular reactions or optimize the positioning for intermolecular reactions, effectively increasing the local concentration of the reactive groups near a target.

Impact on Selectivity: The PEG spacer is crucial for achieving reaction selectivity. chempep.com In bioconjugation, the spacer can help navigate the complex surface of a protein, overcoming steric hindrances to allow the reactive group to access a specific target site. rsc.org The length of the spacer is a critical parameter to optimize; a linker that is too short may not overcome steric clashes, while one that is too long might allow the reactive payload to interact non-specifically with its environment. americanpharmaceuticalreview.comrsc.org By using PEG linkers of discrete lengths, such as the seven units in t-Boc-N-amido-PEG7-acid, researchers can fine-tune the distance between the conjugated molecules to optimize biological activity and selectivity. thermofisher.com

| Parameter | Influence of PEG7 Spacer |

| Solubility | Increases solubility in aqueous media, preventing aggregation and improving reaction efficiency. rsc.orgthermofisher.com |

| Steric Shielding | Provides a "stealth" effect, reducing nonspecific interactions and immunogenicity. chempep.comfrontiersin.orgresearchgate.net |

| Reaction Rate | Can be enhanced by increasing the solubility and effective local concentration of reactants. chempep.com |

| Selectivity | Helps overcome steric hindrance on target biomolecules, enabling more specific conjugation. rsc.orgamericanpharmaceuticalreview.com |

| Conjugate Stability | The resulting linkage's stability is crucial, with the PEG spacer contributing to the overall properties of the final conjugate. chempep.com |

Future Directions and Emerging Research Avenues for T Boc N Amido Peg7 Acid

Integration with Orthogonal Click Chemistry Methodologies

A significant area of development lies in modifying t-Boc-N-amido-PEG7-acid to participate in "click chemistry" reactions. This class of reactions is renowned for its high efficiency, specificity, and biocompatibility. The core molecule can be readily derivatized to feature either an azide (B81097) or an alkyne group, making it a prime candidate for the two main types of azide-alkyne cycloaddition.

The terminal carboxylic acid of t-Boc-N-amido-PEG7-acid can be reacted with a propargyl amine (or other propargyl-containing molecules) to create a propargyl-functionalized analog. Alternatively, the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be acylated with a propargyl-containing activated ester. dcchemicals.comdcchemicals.com This results in a heterobifunctional linker with a terminal alkyne group.

This propargyl-PEG analog can then be conjugated to azide-modified molecules, such as proteins, peptides, or small molecule drugs, through a copper(I)-catalyzed reaction. dcchemicals.com This process forms a stable triazole linkage, efficiently coupling the PEG linker to the target molecule. dcchemicals.com The remaining Boc-protected amine or carboxylic acid provides an orthogonal handle for subsequent modification, enabling the construction of complex bioconjugates.

For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging or in vivo conjugations, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. To utilize SPAAC, analogs of t-Boc-N-amido-PEG7-acid are required that incorporate a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). dcchemicals.comdcchemicals.com

The synthesis involves coupling the carboxylic acid or the deprotected amine of the parent molecule with a DBCO- or BCN-containing reagent. The resulting linker can then react spontaneously with azide-functionalized biomolecules without the need for a catalyst. dcchemicals.comdcchemicals.com An azide-functionalized version of the linker, such as t-Boc-N-amido-PEG7-azide, is also a key reagent for SPAAC, reacting efficiently with biomolecules modified with strained alkynes. dcchemicals.com

Table 1: Functional Analogs of t-Boc-N-amido-PEG7-acid for Click Chemistry

| Derivative Name | Key Functional Groups | Corresponding Click Reaction | Application |

|---|---|---|---|

| t-Boc-N-amido-PEG7-propargyl | Boc-amine, Propargyl (Alkyne) | CuAAC | Conjugation to azide-modified molecules. |

| Propargyl-amido-PEG7-acid | Propargyl (Alkyne), Carboxylic Acid | CuAAC | Conjugation to azide-modified molecules. |

| t-Boc-N-amido-PEG7-azide | Boc-amine, Azide | CuAAC, SPAAC | Conjugation to alkyne or strained alkyne-modified molecules. dcchemicals.com |

| Azido-amido-PEG7-acid | Azide, Carboxylic Acid | CuAAC, SPAAC | Conjugation to alkyne or strained alkyne-modified molecules. |

| t-Boc-N-amido-PEG7-DBCO | Boc-amine, DBCO (Strained Alkyne) | SPAAC | Catalyst-free conjugation to azide-modified molecules. dcchemicals.com |

Development of Multi-Functionalized and Branched PEG Constructs